molecular formula C32H31BrN2O2 B2566977 (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol CAS No. 857086-93-2

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

Cat. No. B2566977
CAS RN: 857086-93-2
M. Wt: 555.516
InChI Key: QUIJNHUBAXPXFS-TZYYSAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the dimethylamino group suggests that the compound could exhibit basic properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and functional groups. The stereochemistry is indicated by the (1S,2R) notation, suggesting the presence of chiral centers in the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would be influenced by the presence of the aromatic rings and the various functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .

Scientific Research Applications

Spectrophotometric Methods in Pharmaceutical Formulations

Spectrophotometric methods are pivotal for the estimation of various compounds in pharmaceutical formulations. For instance, the simultaneous estimation of esomeprazole and naproxen in tablet formulations is achieved using spectrophotometric methods, which are simple, rapid, accurate, reproducible, and economical. This technique involves simultaneous equation and absorbance ratio methods, highlighting the adaptability of spectrophotometric methods in analyzing complex pharmaceutical mixtures (Jain, Kulkarni, Jain, & Jain, 2012).

Antioxidant Efficacy in Fish Meal

Research conducted since 1983 on the antioxidant ethoxyquin and its analogues demonstrates their significance in protecting valuable polyunsaturated fatty acids in fish meal. The presence of ethoxyquin significantly prevents spontaneous combustion by protecting meal lipids against oxidation. This study underscores the importance of antioxidants in preserving the nutritional and safety aspects of fish meals used in aquaculture (de Koning, 2002).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands play a crucial role in measuring amyloid in vivo in Alzheimer's disease patients. The development and application of specific radioligands, such as [18F] FDDNP and 11C-PIB, have enabled a breakthrough in understanding the pathophysiological mechanisms and early detection of Alzheimer's disease. These studies offer a foundation for evaluating new anti-amyloid therapies (Nordberg, 2007).

BODIPY-based Materials in OLEDs

BODIPY-based materials have emerged as significant platforms for applications in organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds beyond their conventional use. The review highlights advancements in the structural design and synthesis of BODIPY-based organic semiconductors, emphasizing their potential as 'metal-free' infrared emitters in OLED technology (Squeo & Pasini, 2020).

Genotoxic Potential of 1,4-Naphthoquinone

The genotoxicity of 1,4-Naphthoquinone, a naphthalene derivative, has been extensively studied, revealing that while it does not induce gene mutations, it exhibits a clastogenic response in vitro. These findings indicate the complex nature of 1,4-Naphthoquinone's interactions with DNA and the importance of considering in vivo and in vitro differences in assessing compound safety (Fowler, Meurer, Honarvar, & Kirkland, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-CDZUIXILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.